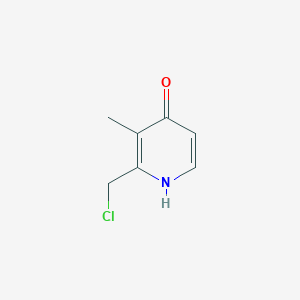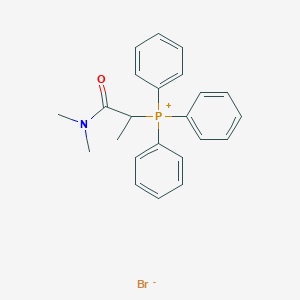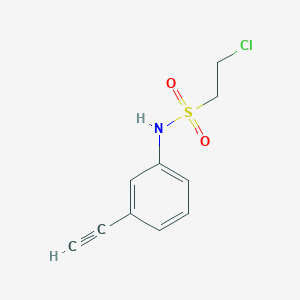
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid is a chemical compound with the molecular formula C11H19NO3 It is known for its unique structure, which includes a cyclohexene ring with a hydroxyl group and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid typically involves the reaction of (1R,4S)-4-hydroxycyclohex-2-en-1-ylamine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol or amine derivative .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamicacid
- tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamate
- tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamate
Uniqueness
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid is unique due to its specific stereochemistry and functional groups. The presence of both a hydroxyl group and a carbamate moiety allows for diverse chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl-[(1R,4S)-4-hydroxycyclohex-2-en-1-yl]carbamic acid |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)12(10(14)15)8-4-6-9(13)7-5-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,14,15)/t8-,9+/m0/s1 |
Clé InChI |
SUDMUUGFWZCDDO-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)N([C@@H]1CC[C@@H](C=C1)O)C(=O)O |
SMILES canonique |
CC(C)(C)N(C1CCC(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)



